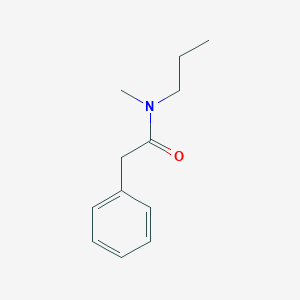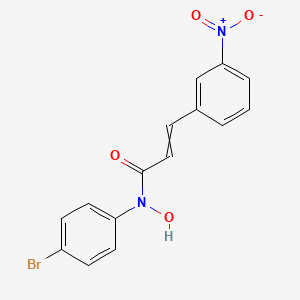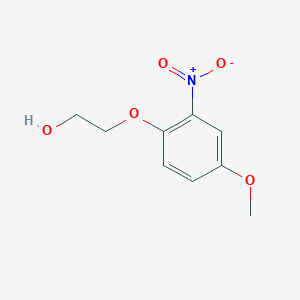
2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol is an organic compound with the molecular formula C9H11NO5 It is characterized by the presence of a methoxy group, a nitro group, and an ethan-1-ol moiety attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol typically involves the reaction of 4-methoxy-2-nitrophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxy-2-nitrophenoxy)acetaldehyde or 2-(4-Methoxy-2-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(4-Methoxy-2-aminophenoxy)ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and ethan-1-ol moieties can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenoxy)ethanol: Similar structure but lacks the methoxy group.
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the nitro group.
4-Methoxy-2-nitroaniline: Similar structure but contains an amino group instead of the ethan-1-ol moiety.
Uniqueness
2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups on the phenoxy ring, along with the ethan-1-ol moiety, allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
109364-96-7 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-(4-methoxy-2-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO5/c1-14-7-2-3-9(15-5-4-11)8(6-7)10(12)13/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
WLAVZKYXYUGWHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

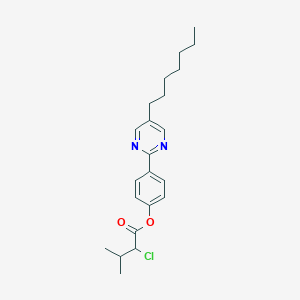


![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
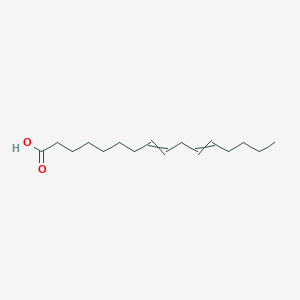
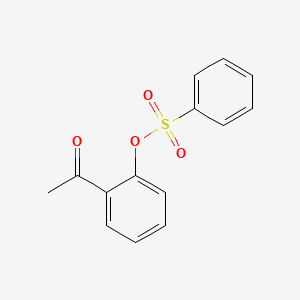
![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
